1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a piperazine ring and a tetrahydro-pyran moiety, making it an interesting subject for research in drug development.
The compound can be identified through various chemical databases and literature, including Vitas-M Lab, which provides chemical reagents and details about this specific compound under the identifier STL492345 . Additionally, it has been referenced in patent literature concerning pharmaceutical compositions and their uses .
This compound can be classified as a ketone due to the presence of a carbonyl group (C=O) linked to a nitrogen-containing piperazine structure. Its classification also extends to being a piperazine derivative, which is often explored for its biological activity in pharmacology.
The synthesis of 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multi-step organic reactions. The general steps may include:
Technical details such as reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields and purity but are often proprietary or found in specialized literature.
The molecular structure of 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can be represented using its SMILES notation: O=C(N1CCN(CC1)C/C=C/c1ccccc1)CC1(CCOCC1)n1cccc1 . This notation captures the connectivity of atoms within the molecule.
Key molecular data includes:
The compound may undergo various chemical reactions typical for ketones and nitrogen-containing compounds, including:
Technical details regarding specific reaction conditions and mechanisms would require access to experimental data or literature focused on similar compounds.
The mechanism of action for 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is likely to involve interactions with biological targets such as receptors or enzymes. It may function as an inhibitor or modulator of specific pathways relevant to therapeutic effects.
Understanding its mechanism would necessitate pharmacological studies, including binding affinity assays and cellular response evaluations. Such data would provide insights into how this compound influences biological processes at the molecular level.
The physical properties of 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-y]ethanone include:
Chemical properties such as stability under different pH conditions, reactivity towards oxidizing agents, and thermal stability are critical for assessing its potential use in pharmaceuticals.
Relevant data on these properties would generally be obtained through standard laboratory tests conducted during drug development phases.
This compound holds potential applications in various fields:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2